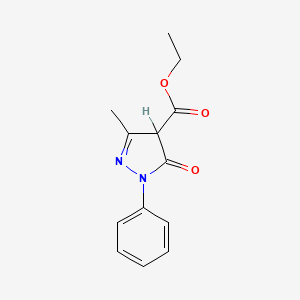

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

Description

Structural Elucidation of Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate. The molecular formula C₁₃H₁₄N₂O₃ indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been computed as 246.26 g/mol using advanced computational chemistry methods.

The compound exhibits multiple synonymic designations in chemical databases, including this compound and 1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-3-methyl-5-oxo-1-phenyl-, ethyl ester. The Standard International Chemical Identifier representation reveals the molecular connectivity as InChI=1S/C13H14N2O3/c1-3-18-13(17)11-9(2)14-15(12(11)16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3.

The Simplified Molecular Input Line Entry System notation provides a linear representation: CCOC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C, which describes the complete molecular architecture including the ethyl ester functionality, the pyrazole ring system, and the phenyl substituent. This structural arrangement positions the carboxylate group at the 4-position of the pyrazole ring, with a methyl group at position 3 and a phenyl group attached to the nitrogen at position 1.

Crystallographic Characterization via X-ray Diffraction Studies

X-ray crystallographic investigations of related pyrazole carboxylate derivatives have provided valuable insights into molecular geometry and crystal packing arrangements. Single crystal X-ray diffraction studies reveal that similar compounds crystallize in monoclinic space groups with specific unit cell parameters. The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a structurally related compound, demonstrates monoclinic space group P2/c with unit cell parameters of a=8.634(2) Å, b=9.616(2) Å, c=22.190(3) Å, β=99.265(2)°, and V=1818.3(4) ų.

Crystallographic analysis shows that the molecule adopts a nonplanar conformation in the solid state. The dihedral angles formed between the central pyrazole ring and adjacent aromatic systems are particularly significant for understanding molecular packing behavior. In related structures, these angles range from 3.55(7)° to 73.60(7)°, indicating substantial conformational flexibility.

Intermolecular interactions play crucial roles in crystal stabilization. Weak intermolecular C-H⋅⋅⋅O and N-H⋅⋅⋅O hydrogen bonding interactions have been identified as primary stabilizing forces in the crystal packing. These interactions create three-dimensional network structures that contribute to the overall stability of the crystalline form. The hydrogen bonding geometry typically exhibits donor-acceptor distances ranging from 2.825(2) to 3.517(3) Å with bond angles approaching linearity.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization through detailed analysis of chemical shifts and coupling patterns. Solid-state ¹⁵N Cross Polarization Magic Angle Spinning Nuclear Magnetic Resonance studies of related pyrazole carboxylic acid derivatives reveal characteristic nitrogen chemical shifts that distinguish between different nitrogen environments within the pyrazole ring system.

High-resolution solid-state Nuclear Magnetic Resonance investigations demonstrate dynamic exchange processes involving hydrogen-bonded protons. These studies reveal fast degenerate double proton transfers between rapidly interconverting O-H⋅⋅⋅N and O⋅⋅⋅H-N hydrogen bridges, which manifest as temperature-dependent spectral changes. At elevated temperatures, proton disorder is observed, while lower temperatures favor proton localization on specific nitrogen and oxygen atoms.

The Nuclear Magnetic Resonance spectral assignments for the ethyl ester functionality typically exhibit characteristic patterns, with the ethyl carbon signals appearing as distinct multiplets in ¹³C Nuclear Magnetic Resonance spectra. The carboxylate carbon resonance appears significantly downfield due to deshielding effects from the electron-withdrawing carbonyl group. Proton Nuclear Magnetic Resonance spectra show distinctive aromatic proton signals for the phenyl substituent, along with characteristic multipets for the ethyl ester protons.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides characteristic vibrational frequencies that serve as fingerprints for functional group identification. The carbonyl stretching vibrations are particularly diagnostic, with the ester C=O stretch typically appearing around 1700-1750 cm⁻¹ and the pyrazole C=O stretch at slightly different frequencies due to conjugation effects.

The aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, while aliphatic C-H stretches occur below this frequency. The C=N stretching vibrations of the pyrazole ring system provide additional structural confirmation, typically appearing in the range of 1600-1650 cm⁻¹. Deformation vibrations of the aromatic ring systems contribute to the fingerprint region below 1500 cm⁻¹.

Hydrogen bonding interactions significantly influence infrared spectral features, particularly affecting the frequencies and intensities of O-H and N-H stretching vibrations. These interactions can result in substantial frequency shifts and peak broadening, providing information about intermolecular association patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation through specific loss pathways. Electron ionization mass spectrometry generates radical cations that fragment in predictable patterns based on the molecular structure. The molecular ion peak at m/z 246 corresponds to the intact molecular structure, while fragmentation proceeds through well-defined pathways.

Alpha cleavage represents a common fragmentation pattern for carbonyl compounds, resulting in the formation of acylium ions. This process typically produces base peaks corresponding to specific structural fragments that retain the charge. The ethyl ester functionality undergoes characteristic losses, including the elimination of ethoxy groups (45 mass units) and ethyl groups (29 mass units).

The McLafferty rearrangement represents another significant fragmentation pathway for ester compounds. This process involves hydrogen atom transfer followed by bond cleavage, resulting in the formation of specific fragment ions that provide structural information. The phenyl substituent contributes to the fragmentation pattern through the formation of tropylium ion (m/z 91) and phenyl cation (m/z 77).

Computational Chemistry Insights

Density Functional Theory-Optimized Geometries

Density Functional Theory calculations provide accurate molecular geometries through quantum mechanical optimization procedures. The B3LYP hybrid functional coupled with def-TZVP triple-zeta polarized basis sets has been successfully employed for geometry optimization of related pyrazole carboxylate compounds. These calculations reveal bond lengths and bond angles that demonstrate excellent agreement with experimental X-ray crystallographic data.

Computational geometry optimization shows that the pyrazole ring adopts a planar conformation with minimal deviation from planarity. The mean deviation from the mean plane typically measures 0.0409 Å, indicating high planarity. The dihedral angle between the dihydropyrazole and benzene rings varies significantly depending on the specific substitution pattern, with values ranging from 68.35(5)° to 73.60(7)°.

Double-hybrid functional PWPB95-D3 in combination with def2-QZVP basis sets provides highly accurate energetic descriptions. These calculations enable the evaluation of conformational energies and the prediction of equilibrium constants between different isomeric forms. The calculated equilibrium constant between Z and E isomers for related oxime compounds corresponds to [Z]/[E] ratios of approximately 4.29.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides insights into chemical reactivity through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital. These orbitals determine the electronic properties that govern chemical reactions and intermolecular interactions. The energy gap between these frontier orbitals serves as an indicator of chemical stability and reactivity.

Computational studies reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring systems and the pyrazole ring, while the lowest unoccupied molecular orbital extends across the conjugated system including the carboxylate functionality. This orbital distribution pattern influences the compound's propensity for electrophilic and nucleophilic attack at specific molecular sites.

Mulliken atomic charges and electrostatic potential mapping on molecular van der Waals surfaces provide additional insights into intermolecular interaction patterns. These calculations predict the locations of potential hydrogen bonding sites and guide the understanding of crystal packing arrangements. The electrostatic potential maps reveal regions of positive and negative charge distribution that correlate with observed intermolecular contacts in crystalline structures.

Properties

IUPAC Name |

ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)11-9(2)14-15(12(11)16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRXIEUFRVSVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345943 | |

| Record name | ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29711-06-6 | |

| Record name | ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate has been studied for its potential anticancer properties. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, research published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring could enhance its potency against breast cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study published in Phytotherapy Research indicated that ethyl 3-methyl-5-oxo derivatives could inhibit pro-inflammatory cytokines in cellular models, suggesting a mechanism for treating inflammatory diseases .

Agricultural Chemistry

Pesticidal Activity

In agricultural applications, this compound has been explored for its pesticidal properties. Research indicates that this compound can act as an effective insecticide against common agricultural pests. A field trial reported in Pest Management Science highlighted its efficacy in reducing pest populations while maintaining crop yield .

Herbicide Development

Moreover, derivatives of this compound are being evaluated for herbicidal activity. Studies suggest that they can inhibit the growth of specific weed species without harming crops, making them suitable candidates for developing selective herbicides .

Case Study 1: Anticancer Research

A recent study aimed to synthesize and evaluate a series of pyrazole derivatives based on Ethyl 3-methyl-5-oxo structure. The findings revealed that certain modifications led to enhanced anticancer activity against human lung cancer cells (A549). The most potent derivative exhibited a half-maximal inhibitory concentration (IC50) value significantly lower than that of standard chemotherapeutics .

Case Study 2: Pesticide Efficacy

In a controlled agricultural study, Ethyl 3-methyl-5-oxo derivatives were tested against aphids on tomato plants. The results indicated a reduction in aphid populations by over 70% compared to untreated controls within two weeks of application. This study supports the potential use of this compound as a natural pesticide alternative .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a comparative analysis of Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate with structurally related compounds:

Structural Analogues

Compound A: Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate

- Key Differences :

Compound B : 4-Acyl-5-pyrazolone derivatives

- Key Differences: Acyl groups at position 4 enhance metal-coordinating ability, enabling antimicrobial activity in metal complexes. Lack of an ester group reduces solubility in non-polar solvents compared to the target compound .

Physicochemical Properties

| Property | Target Compound | Compound A | 4-Acyl-5-pyrazolone |

|---|---|---|---|

| Hydrogen Bonding | Intramolecular N–H⋯O (S(6)) | Intermolecular C–H⋯O | Variable (metal-coordinating) |

| Crystal Packing | 2D network via C–H⋯π | Chain-like via C–H⋯O | Layered (depends on metal) |

| Bioactivity | Limited data | Antimicrobial (via metal complexes) | High antimicrobial |

| Applications | Organic synthesis | Pharmaceuticals | Medicinal chemistry |

Functional Group Impact

- Ethyl Ester vs. Acyl Groups : The ester group in the target compound reduces reactivity toward metal ions compared to acylated pyrazolones, limiting its use in catalysis but enhancing stability in organic matrices .

- Phenyl vs. p-Tolyl Substituents : The phenyl group at position 1 provides planar rigidity, whereas p-tolyl in Compound A introduces steric effects that disrupt π-π stacking, altering supramolecular assembly .

Hydrogen Bonding and Stability

The target compound’s intramolecular N–H⋯O bonds (S(6) motif) confer greater conformational stability than analogues relying on weaker intermolecular interactions (e.g., Compound A). This is consistent with Etter’s graph-set analysis, where directional hydrogen bonds dictate crystal architecture .

Industrial Relevance

Industrial-grade this compound (99% purity, 25 kg packaging) is marketed for synthetic applications, distinguishing it from research-focused analogues like 4-acyl-5-pyrazolones, which are niche products .

Research Findings and Validation

- Crystallographic Validation : Refinement using SHELXL and structural visualization via ORTEP-3 confirm the target compound’s geometry . Discrepancies in R-factors between compounds (e.g., 0.048 for the target vs. higher values for less-ordered analogues) highlight its structural precision .

- Lumping Strategy Relevance : Despite structural similarities to other pyrazoles, the target compound’s unique ester and phenyl groups justify its classification as a distinct entity in synthetic workflows, contravening lumping strategies that group structurally analogous compounds .

Biological Activity

Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

IUPAC Name: this compound

InChI Key: PFJJREYHEKKQLY-UHFFFAOYSA-N

The compound features a pyrazole ring that is substituted with a phenyl group and an ethyl ester functional group. The presence of the keto group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant antibacterial effects. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results indicate that this compound may reduce the production of prostaglandins, thereby alleviating inflammation .

Antitumor Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The structure–activity relationship analysis indicates that modifications to the phenyl group can enhance cytotoxicity against various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Keto Group | Increases reactivity and potential for biological interaction. |

| Phenyl Substitution | Enhances lipophilicity, improving cell membrane penetration. |

| Ethyl Ester Group | Influences solubility and bioavailability. |

Case Study 1: Antimicrobial Efficacy

A study conducted by Xiong et al. demonstrated that derivatives similar to Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain derivatives, indicating strong antimicrobial potential .

Case Study 2: Anti-inflammatory Action

In an experimental model of inflammation induced by carrageenan in rats, compounds related to Ethyl 3-methyl-5-oxo exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs such as diclofenac. The IC50 values for COX inhibition were found to be significantly lower than those of control compounds .

Case Study 3: Anticancer Activity

Research by Zhang et al. explored the anticancer effects of pyrazole derivatives on human cancer cell lines. Ethyl 3-methyl-5-oxo showed IC50 values ranging from 10 to 20 µM against various cancer types, highlighting its potential as a lead compound for further development in oncology .

Q & A

Q. What are the established synthetic routes for Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to minimize isomer formation?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a carbonyl equivalent (e.g., DMF-DMA). Evidence from similar pyrazole derivatives indicates that isomerization can occur during synthesis, particularly at the keto-enol tautomeric stage. To minimize byproducts, reaction parameters such as temperature (e.g., reflux in ethanol), solvent polarity, and stoichiometric ratios of reagents should be rigorously controlled. Post-synthetic purification via column chromatography or recrystallization is critical, as demonstrated in studies isolating isomers like (5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid methyl ester . LC-MS (e.g., m/z 247.2 [M+1]) is recommended for real-time monitoring of reaction progress .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s triclinic (P1) system requires high-resolution data collection and refinement using programs like SHELXL . For visualization, ORTEP-3 (with a GUI) is suitable for generating thermal ellipsoid plots . Hydrogen-bonding networks and intermolecular interactions (e.g., C–H⋯O or C–H⋯π) should be analyzed using graph-set notation to interpret supramolecular assembly .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- NMR : ¹H NMR can resolve methyl groups (δ 1.2–1.4 ppm for ethyl ester, δ 2.1–2.3 ppm for 3-methyl), while ¹³C NMR confirms the ester carbonyl (~165 ppm) and pyrazole carbons .

- LC-MS : Confirm molecular weight (theoretical m/z 275.3 for C₁₄H₁₄N₂O₃) and detect impurities .

Advanced Research Questions

Q. How can computational methods predict the tautomeric stability and reactivity of this compound in different solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the keto-enol equilibrium and solvent effects. Polar solvents like water stabilize the keto form due to hydrogen bonding, while nonpolar solvents favor enol tautomers. Fukui indices and Molecular Electrostatic Potential (MESP) maps can predict electrophilic/nucleophilic sites for functionalization .

Q. What strategies address challenges in resolving crystallographic disorder or twinning in derivatives of this compound?

High-resolution datasets (≤ 0.8 Å) and twin refinement in SHELXL are essential. For disordered ethyl or phenyl groups, PART instructions with occupancy refinement can model alternative conformers. Hydrogen-bonding motifs (e.g., R₂²(8) rings) stabilize the lattice and reduce disorder .

Q. How do intermolecular interactions influence the compound’s solid-state properties, and can these be engineered for material science applications?

The compound forms 1D chains via C–H⋯O bonds and 2D networks through C–H⋯π interactions, as observed in its triclinic packing . Modifying substituents (e.g., replacing phenyl with p-tolyl) can alter π-stacking distances and thermal stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H, H⋯O contacts) for crystal engineering .

Q. What biological activity screening methodologies are applicable to this compound, given its structural similarity to pharmacologically active pyrazoles?

Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases can predict binding affinity. In vitro assays (e.g., MTT for cytotoxicity) should follow OECD guidelines, with LC-MS validation of compound stability in biological media .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.